In-Depth Technical Guide: Safety Data Sheet (SDS) and Handling Protocols for 6-Benzyloxyhexanoic Acid Ethyl Ester
In-Depth Technical Guide: Safety Data Sheet (SDS) and Handling Protocols for 6-Benzyloxyhexanoic Acid Ethyl Ester
Executive Summary & Synthetic Utility
In modern drug development and complex organic synthesis, bifunctional building blocks are critical for assembling active pharmaceutical ingredients (APIs). 6-Benzyloxyhexanoic acid ethyl ester (also known as ethyl 6-(phenylmethoxy)hexanoate, CAS: 56175-38-3) serves as a highly versatile, differentially protected intermediate [1].
The molecule features two highly manipulable termini:
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Ethyl Ester Moiety: Susceptible to nucleophilic acyl substitution, saponification, or controlled reduction (e.g., to an aldehyde using DIBAL-H).
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Benzyl Ether Moiety: Provides robust protection for the terminal primary hydroxyl group against a wide range of basic, acidic, and nucleophilic conditions, while being easily removable via catalytic hydrogenolysis.
This compound is frequently utilized in the synthesis of cholesterol-lowering agents, macrolide antibiotics, and chiral alcohols through biocatalytic enzymatic reductions[1]. Understanding its physicochemical profile and safety parameters is essential for process chemists scaling up these synthetic routes.
Physicochemical Properties
To predict the behavior of 6-benzyloxyhexanoic acid ethyl ester during reaction workups and storage, we must analyze its quantitative physicochemical properties. The lipophilicity (LogP) and Polar Surface Area (PSA) dictate its solubility profile and partitioning behavior in biphasic systems [3].
| Property | Value / Description | Causality & Practical Implication |
| Chemical Name | Ethyl 6-(benzyloxy)hexanoate | Standard IUPAC nomenclature. |
| CAS Registry Number | 56175-38-3 | Unique identifier for SDS tracking [3]. |
| Molecular Formula | C15H22O3 | Determines stoichiometric calculations. |
| Molecular Weight | 250.33 g/mol | Used for precise molarity preparations [3]. |
| Physical State | Colorless to pale yellow liquid | Viscous liquid at standard temperature and pressure (STP). |
| LogP (Octanol/Water) | 3.33 | High lipophilicity; requires non-polar solvents for extraction (e.g., EtOAc, DCM) [3]. |
| Topological PSA | 35.53 Ų | Low polarity; indicates excellent cell membrane permeability if used in biological assays [3]. |
| Solubility | Soluble in organic solvents | Insoluble in water; necessitates biphasic quenching during reactions. |
E-E-A-T Driven Safety Data Assessment (SDS)
While 6-benzyloxyhexanoic acid ethyl ester is not classified as acutely toxic, its structural features necessitate specific handling protocols to mitigate chronic and acute exposure risks.
Hazard Identification (GHS Classification)
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The Causality Behind the Hazards
The primary hazard stems from the molecule's lipophilicity (LogP = 3.33). When exposed to human skin, the compound rapidly partitions into the lipid-rich stratum corneum. This partitioning disrupts the natural lipid bilayer, leading to defatting, erythema, and localized irritation. Furthermore, in the presence of ambient moisture and endogenous esterases on the skin surface, the ethyl ester can undergo slow hydrolysis, releasing trace amounts of hexanoic acid derivatives and ethanol, which exacerbate cellular irritation.
Self-Validating Safety Systems
To ensure a self-validating safety environment, laboratories should implement pH-monitored workups . If the ester degrades during storage due to moisture ingress, the formation of free hexanoic acid will lower the pH. Testing the pH of an aqueous wash of the neat liquid prior to use validates the integrity of the reagent and confirms the absence of corrosive acidic byproducts.
Experimental Handling & Storage Protocols
Personal Protective Equipment (PPE)
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Gloves: Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides a robust barrier against lipophilic esters, whereas latex is highly permeable to such organic compounds.
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Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
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Ventilation: All transfers and reactions must be conducted in a certified chemical fume hood with a face velocity of 80-100 fpm.
Storage Conditions
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Temperature: 2°C to 8°C (Refrigerated).
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Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
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Causality: The benzylic position is susceptible to auto-oxidation via radical mechanisms when exposed to atmospheric oxygen and light, potentially forming hydroperoxides. Inert gas purging prevents this degradation, ensuring reproducible yields in downstream synthetic steps.
Step-by-step hazard mitigation and spill response protocol for laboratory settings.
Experimental Workflow: Catalytic Deprotection (Hydrogenolysis)
The most common transformation applied to 6-benzyloxyhexanoic acid ethyl ester is the removal of the benzyl protecting group to reveal the primary alcohol, yielding ethyl 6-hydroxyhexanoate [2]. This is typically achieved via palladium-catalyzed hydrogenolysis.
Methodological Causality
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Catalyst Choice (Pd/C): Palladium on carbon is highly selective for benzylic C-O bond cleavage without reducing the aliphatic ethyl ester.
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Solvent Choice (Ethanol): Ethanol is used to prevent transesterification side-reactions that would occur if methanol were used.
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Atmospheric Pressure: The reaction proceeds smoothly at 1 atm of H₂, avoiding the need for high-pressure autoclaves and reducing operational hazards.
Step-by-Step Protocol
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Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-benzyloxyhexanoic acid ethyl ester (5.0 mmol, 1.25 g) in absolute ethanol (25 mL).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%, ~0.53 g). Safety Note: Pd/C is pyrophoric. Add the catalyst in portions under a gentle stream of Argon to prevent solvent ignition.
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Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3 times).
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Hydrogenation: Evacuate the flask once more and backfill with Hydrogen gas (H₂) via a balloon. Stir the suspension vigorously at room temperature for 4-6 hours.
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Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The starting material (high Rf) will disappear, replaced by a more polar spot (low Rf) corresponding to the free alcohol.
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Filtration: Once complete, purge the flask with Argon. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Self-Validating Step: Wash the Celite pad with additional ethanol until the filtrate runs clear, ensuring quantitative recovery of the product.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield ethyl 6-hydroxyhexanoate as a clear oil.
Workflow for the safe handling and catalytic deprotection of ethyl 6-(benzyloxy)hexanoate.
Conclusion
6-Benzyloxyhexanoic acid ethyl ester is an indispensable reagent in the synthesis of complex pharmaceuticals. By understanding the physicochemical properties driving its hazard profile—specifically its lipophilicity and ester reactivity—researchers can implement rational, self-validating safety protocols. Adherence to strict inert-atmosphere handling and controlled hydrogenolysis workflows ensures both the safety of the operator and the chemical integrity of the synthetic pipeline.
